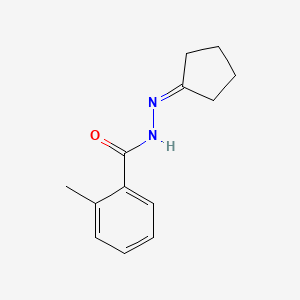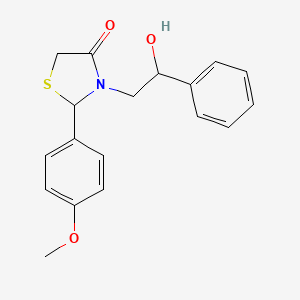![molecular formula C29H32F3N5O4S B15150504 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)
2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and propoxyphenyl groups. The final step involves the formation of the thioxoimidazolidinone ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting a particular enzyme or modulating a signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles
- 2-Methoxyphenyl isocyanate
Uniqueness
What sets 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C29H32F3N5O4S |
|---|---|
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
2-[1-(4-methoxyphenyl)-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C29H32F3N5O4S/c1-4-16-41-23-10-6-20(7-11-23)33-26(38)18-24-27(39)37(21-8-12-22(40-3)13-9-21)28(42)35(24)14-5-15-36-19(2)17-25(34-36)29(30,31)32/h6-13,17,24H,4-5,14-16,18H2,1-3H3,(H,33,38) |
InChI-Schlüssel |
XSZMCBCIKUQCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=CC(=N3)C(F)(F)F)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-fluorobenzyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B15150436.png)

![3-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15150444.png)
![propan-2-yl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15150448.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B15150450.png)
![3-[5-Bromo-2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid](/img/structure/B15150458.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(4-tert-butylphenoxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150463.png)

![N-(3-chlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B15150473.png)
![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
![2,2'-[(3,4,5-Trimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B15150496.png)
